1-Phenyltriacontane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyltriacontane-1,3-dione is an organic compound characterized by a long carbon chain with a phenyl group and two ketone functionalities. This compound belongs to the class of diketones, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyltriacontane-1,3-dione typically involves the Claisen condensation reaction. This reaction is performed between a phenyl-substituted ester and a long-chain aliphatic ester in the presence of a strong base such as sodium ethoxide. The reaction conditions usually include refluxing the mixture in an anhydrous solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyltriacontane-1,3-dione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
1-Phenyltriacontane-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyltriacontane-1,3-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and inhibiting lipid peroxidation.
Comparison with Similar Compounds
1-Phenyl-1,3-octadecanedione: Similar in structure but with a shorter carbon chain.
1,3-Indandione: A diketone with a different core structure, known for its use in anticoagulant drugs.
Uniqueness: 1-Phenyltriacontane-1,3-dione is unique due to its long carbon chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
65284-08-4 |
---|---|
Molecular Formula |
C36H62O2 |
Molecular Weight |
526.9 g/mol |
IUPAC Name |
1-phenyltriacontane-1,3-dione |
InChI |
InChI=1S/C36H62O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-32-35(37)33-36(38)34-30-27-26-28-31-34/h26-28,30-31H,2-25,29,32-33H2,1H3 |
InChI Key |
MJDMFCNBBJYPMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.